![molecular formula C19H15Cl2N3O2S B2713743 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-chlorophenyl)acetamide CAS No. 1105212-93-8](/img/structure/B2713743.png)
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-chlorophenyl)acetamide
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Description
The compound “2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-chlorophenyl)acetamide” is a chemical substance with the molecular formula C21H14Cl2N2OS . It is registered in the ECHA CHEM database .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Scientific Research Applications
Antibacterial Agents
Compounds with a structure that includes thiazolidine, acetamide, and thiourea moieties have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds highlight the positive contribution of substituents, indicating an increase in hydrophobicity or steric bulk character, which is beneficial for antibacterial activity (Desai et al., 2008).
Antimicrobial Activity
Synthesized derivatives of thiazolidinone and acetidinone have been studied for their antimicrobial activity. The structural modifications and the presence of chlorine in the compounds have been crucial for evaluating their effectiveness against various microorganisms, providing insights into the design of new antimicrobial agents (Mistry et al., 2009).
Heterocyclic Syntheses
The use of thioureido-acetamides as starting materials for the synthesis of various heterocyclic compounds demonstrates the versatility of these compounds in creating a range of heterocycles with potential pharmacological activities. The synthesis process involves one-pot cascade reactions, showcasing the efficiency and atom economy of these methods (Schmeyers et al., 2002).
Crystal Structure Analysis
The crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar compounds have been determined, revealing insights into their molecular conformations and the potential for designing more effective molecules based on these structures (Subasri et al., 2016).
Polymer Hybrid Networks
Studies on the synthesis and application of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of polymer hybrid networks highlight the potential of these compounds in the development of materials with improved thermal stability and robustness (Batibay et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c20-13-4-1-3-12(7-13)11-27-19-23-16(10-18(26)24-19)9-17(25)22-15-6-2-5-14(21)8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCZEIMBHWQUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-chlorophenyl)acetamide |
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